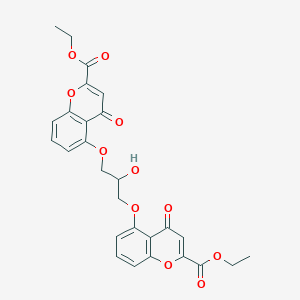

Diethyl cromoglycate

Description

Propriétés

IUPAC Name |

ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBSLDXYDBFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167164 | |

| Record name | Cromophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16150-45-1 | |

| Record name | 2,2′-Diethyl 5,5′-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16150-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016150451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cromophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5,5'-((2-hydroxy-1,3-propanediyl)bis(oxy))bis(4-oxo) diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 5,5'-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(4-OXO-4H-CHROMENE-2-CARBOXYLATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMU3BJ0QSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diethyl Cromoglycate on Mast Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanism by which diethyl cromoglycate, a derivative of cromoglicic acid, exerts its inhibitory effects on mast cells. The primary function of this class of compounds is the stabilization of mast cells, preventing the release of histamine and other potent inflammatory mediators that orchestrate Type I hypersensitivity reactions. While this compound is a less common ester form, its core biological activity is understood through the extensive study of its parent compound, disodium cromoglycate (cromolyn). The esterification is presumed to enhance lipophilicity, potentially improving membrane permeability, but the intracellular mechanism of action remains consistent.

The Canonical Mast Cell Activation Pathway

Mast cell activation, particularly through the high-affinity IgE receptor (FcεRI), is a cornerstone of the allergic inflammatory response. The process begins with sensitization, where allergen-specific IgE antibodies bind to FcεRI on the mast cell surface. Subsequent exposure to the allergen cross-links these IgE-receptor complexes, initiating a complex signaling cascade.

This cascade involves the activation of Src family kinases (e.g., Lyn) and spleen tyrosine kinase (Syk), leading to the phosphorylation of multiple downstream targets. A critical consequence is the activation of phospholipase Cγ (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from endoplasmic reticulum stores, and this depletion, in turn, activates store-operated calcium entry (SOCE) channels (e.g., Orai1) in the plasma membrane. The resulting sustained influx of extracellular Ca²⁺ is the pivotal signal for the fusion of pre-formed granules with the cell membrane (degranulation), releasing histamine, proteases, and other primary mediators.

Core Mechanism of Action of Cromoglycate

Cromoglycate functions as a mast cell stabilizer by interrupting the activation cascade, thereby inhibiting degranulation.[1] Its action is prophylactic; it is effective when administered before allergen exposure but cannot reverse an ongoing allergic reaction.[2] The precise molecular target remains a subject of investigation, but evidence points to a multifactorial mechanism primarily involving the modulation of ion fluxes and protein phosphorylation.

The leading hypotheses for cromoglycate's mechanism of action are:

-

Inhibition of Calcium (Ca²⁺) Influx: A central theory posits that cromoglycate's primary effect is the inhibition of calcium influx across the mast cell membrane.[3] By preventing the sustained rise in intracellular calcium that is obligatory for granule fusion, the final step of degranulation is effectively blocked.

-

Modulation of Chloride (Cl⁻) Channels: A significant body of evidence suggests that cromoglycate inhibits specific chloride channels in the mast cell membrane. The activity of these channels is believed to be essential for maintaining the electrochemical gradient required for sustained calcium influx and subsequent mediator release.

-

Regulation of Protein Phosphorylation: Research has indicated that cromoglycate may act by altering the phosphorylation state of a key regulatory protein. One study identified a 78,000-dalton protein whose phosphorylation was increased by cromolyn, an effect that correlated with the inhibition of histamine secretion.[4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of disodium cromoglycate has been quantified in various in vitro systems. The data highlight its effects on different inflammatory cells and under various stimuli.

| Cell Type / System | Mediator / Endpoint Measured | Stimulus | Inhibitory Concentration | Citation(s) |

| Human Neutrophils, Eosinophils, Monocytes | Cell Activation (Rosette Formation) | fMLP | IC₅₀ ≈ 10⁻⁸ M | [5] |

| Mouse Bone Marrow-Derived Mast Cells | Mediator Release (unspecified) | Secretagogue | Dose-dependent (1 - 100 µM) | [6] |

| Rat Peritoneal Mast Cells | Histamine Release | Compound 48/80 | Significant inhibition observed | |

| Human Lung Fragments | Histamine Release | anti-IgE | Analogues 30-1500x more potent than DSCG | [7] |

| Rat Mucosal Mast Cells | Chloride Channel Activity | Immunological | IC₅₀ = 15 µM (intracellular application) | |

| Cultured Mast Cells | Histamine Release | HA | 25 µM reduced release | [8] |

Experimental Protocols: Mast Cell Degranulation Assay

The efficacy of cromoglycate and its derivatives is commonly assessed using an in vitro mast cell degranulation assay. The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for this purpose. The release of the granular enzyme β-hexosaminidase serves as a reliable and quantifiable marker for degranulation.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture RBL-2H3 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 20% Fetal Bovine Serum and antibiotics).

-

Seed cells into a 96-well, flat-bottom tissue culture plate at a density of approximately 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight to allow adherence.

-

-

Sensitization:

-

The following day, sensitize the cells by adding anti-DNP IgE to each well at a final concentration of 0.5 µg/mL.

-

Incubate the plate for at least 2 hours (or overnight) at 37°C to allow the IgE to bind to FcεRI receptors.

-

-

Compound Incubation:

-

Carefully wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Add 100 µL of buffer containing various concentrations of this compound (or the vehicle control) to the appropriate wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Stimulation of Degranulation:

-

Initiate degranulation by adding 50 µL of the antigen, DNP-BSA (dinitrophenyl-conjugated bovine serum albumin), to each well at a final concentration of 10-100 ng/mL.

-

For a positive control (total mediator release), add 50 µL of 1% Triton X-100 to designated wells.

-

For a negative control (spontaneous release), add 50 µL of buffer only.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Quantification of β-hexosaminidase Release:

-

After incubation, place the plate on ice to stop the reaction.

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) to each well containing the supernatant.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the enzymatic reaction by adding 150 µL of a stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100

-

Plot the % Release against the concentration of this compound to determine the IC₅₀ value.

-

Conclusion

This compound, in line with its parent compound, acts as a mast cell stabilizer by inhibiting the degranulation process essential for the acute allergic response. While the exact molecular mechanism is not definitively resolved, compelling evidence points towards an interruption of critical ion fluxes—specifically the influx of extracellular calcium and the function of chloride channels—which are indispensable for the fusion of granular membranes. The potential for derivatives like this compound lies in their modified physicochemical properties, such as increased lipophilicity, which may offer advantages in formulation and cellular uptake, thereby enhancing the prophylactic efficacy of this important class of anti-allergic drugs. Further research into the specific interactions with ion channels and signaling proteins will continue to refine our understanding and guide the development of next-generation mast cell stabilizers.

References

- 1. Buy this compound | 16150-45-1 [smolecule.com]

- 2. Stabilizing histamine release in gut mast cells mitigates peripheral and central inflammation after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiallergic drug cromolyn may inhibit histamine secretion by regulating phosphorylation of a mast cell protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of mast cell-derived histamine secretion by cromolyn sodium treatment decreases biliary hyperplasia in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diethyl Cromoglycate from 2,6-Dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a high-yield, two-step synthesis pathway for Diethyl Cromoglycate, a key intermediate in the production of the mast cell stabilizer, Cromolyn Sodium. The synthesis commences from the readily available precursor, 2,6-dihydroxyacetophenone. This document provides comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthesis pathway to support research and development in medicinal chemistry and drug manufacturing.

Synthesis Pathway Overview

The synthesis of this compound from 2,6-dihydroxyacetophenone proceeds via a two-step reaction sequence. The initial step involves a Claisen condensation followed by an intramolecular cyclization to form a chromone intermediate. This is subsequently followed by an etherification reaction to yield the final product. This modern approach offers significantly higher yields compared to older reported methods.[1]

The overall reaction can be summarized as follows:

-

Step 1: Formation of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. 2,6-Dihydroxyacetophenone reacts with diethyl oxalate in the presence of a base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent. This reaction forms the key chromone intermediate.[1]

-

Step 2: Synthesis of this compound. The intermediate, Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, is then reacted with either epichlorohydrin or 1,3-dibromo-2-propanol to form this compound.[1]

An alternative, lower-yield pathway involves the initial condensation of 2,6-dihydroxyacetophenone with epichlorohydrin or 1,3-dibromo-2-propanol to form 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane, which is then cyclized with diethyl oxalate.[1] However, the focus of this guide is the more efficient, two-step process.

Experimental Protocols

The following protocols are derived from established synthetic methods and provide detailed procedures for the synthesis of this compound.[1]

Step 1: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Materials:

-

2,6-Dihydroxyacetophenone

-

Diethyl oxalate

-

Sodium methoxide or Sodium ethoxide

-

Absolute Ethanol

Procedure:

-

To a reaction vessel equipped with a stirrer and a thermometer, add 2,6-dihydroxyacetophenone, diethyl oxalate, sodium methoxide (or sodium ethoxide), and absolute ethanol.

-

Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 65°C and 80°C.

-

Continue the reaction for a period of 6 to 10 hours.

-

After the reaction is complete, evaporate the solvent and any excess diethyl oxalate under reduced pressure to obtain the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (from Step 1)

-

Epichlorohydrin or 1,3-Dibromo-2-propanol

-

Isopropanol

-

Dichloromethane

-

Ethyl acetate

Procedure:

-

To the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate obtained from the previous step, add isopropanol and either epichlorohydrin or 1,3-dibromo-2-propanol.

-

Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 75°C and 100°C.

-

Continue the reaction for a period of 4 to 10 hours.

-

Upon completion, the crude this compound is obtained.

-

Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield the pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported examples of the synthesis, providing a clear comparison of reaction conditions and yields.

Table 1: Reagents and Conditions for Step 1

| Example | 2,6-Dihydroxyacetophenone (mol) | Diethyl oxalate (mol) | Base (mol) | Solvent | Temperature (°C) | Time (h) |

| 1[1] | 0.5 | 1.0 | 0.74 (Sodium methoxide) | Absolute Ethanol | 65 | 6 |

| 2[1] | 0.5 | 1.0 | 0.5 (Sodium ethoxide), 0.37 (Sodium methoxide) | Absolute Ethanol | 75 | 6 |

| 3[1] | 0.5 | 2.05 | 1.5 (Sodium ethoxide) | Absolute Ethanol | 80 | 6 |

| 4[1] | 0.5 | 2.05 | 1.0 (Sodium ethoxide), 0.19 (Sodium methoxide) | Absolute Ethanol | 80 | 6 |

| 5[1] | 0.5 | 0.5 | 1.5 (Sodium ethoxide) | Absolute Ethanol | 60 | 10 |

Table 2: Reagents, Conditions, and Yields for Step 2

| Example | Linker Reagent (mol) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1[1] | Epichlorohydrin (Not specified) | Isopropanol | 75 | 6 | 84.4 |

| 2[1] | Epichlorohydrin (0.54) | Isopropanol | 75 | 6 | 85.4 |

| 3[1] | 1,3-Dibromo-2-propanol (0.20) | Isopropanol | 100 | 4 | 53.8 |

| 4[1] | 1,3-Dibromo-2-propanol (0.92) | Isopropanol | 100 | 10 | 85.1 |

| 5[1] | 1,3-Dibromo-2-propanol (0.25) | Isopropanol | 100 | 4 | 71.5 |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway from the starting material to the final product.

Caption: Synthesis pathway of this compound.

References

A-Technical-Guide-to-the-Synthesis-of-Cromolyn-Sodium-Leveraging-Diethyl-Cromoglycate-as-a-Key-Precursor

Abstract

Cromolyn sodium is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1][2] Its synthesis has evolved over the years, with various methodologies developed to optimize yield and purity. This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway to cromolyn sodium, centering on the strategic use of diethyl cromoglycate as a pivotal precursor. We will dissect the mechanistic underpinnings of each reaction step, from the initial formation of the chromone backbone to the final saponification, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive framework for the laboratory-scale synthesis of this important therapeutic agent.

Introduction: The Therapeutic Significance and Synthetic Strategy of Cromolyn Sodium

Cromolyn sodium, the disodium salt of cromoglicic acid, functions by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[1][3] This mechanism of action makes it a valuable prophylactic agent for managing allergic responses.[1] The molecular architecture of cromolyn sodium features two chromone-2-carboxylate moieties linked by a 2-hydroxypropyloxy bridge.[4] The synthesis of such a molecule necessitates a carefully planned strategy to ensure the symmetrical and efficient assembly of these components.

Historically, various synthetic routes to cromolyn sodium have been reported. A common approach involves the condensation of 2,6-dihydroxyacetophenone with a linking agent like 1,3-dibromo-2-propanol or epichlorohydrin, followed by cyclization with diethyl oxalate.[5][6] However, this method can be plagued by the formation of polymeric byproducts, leading to low yields and challenging purification.[7]

The strategy detailed in this guide circumvents these issues by first constructing a key intermediate, ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. This intermediate effectively protects one of the reactive phenolic hydroxyl groups, thereby preventing unwanted polymerization during the subsequent etherification step.[7] This approach significantly enhances the overall efficiency and yield of this compound, the direct precursor to cromolyn sodium.

The Synthetic Pathway: A Step-by-Step Mechanistic Exploration

The synthesis of cromolyn sodium via the this compound precursor can be logically divided into three primary stages:

-

Stage 1: Synthesis of Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate.

-

Stage 2: Synthesis of this compound.

-

Stage 3: Saponification of this compound to Cromolyn Sodium.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic pathway to cromolyn sodium.

Stage 1: Synthesis of Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate

The initial step involves a Claisen condensation reaction between 2,6-dihydroxyacetophenone and diethyl oxalate, catalyzed by a strong base such as sodium ethoxide.[7] This is followed by an intramolecular cyclization to form the chromone ring system.

Mechanism:

-

Enolate Formation: Sodium ethoxide deprotonates the acidic α-carbon of the acetophenone, forming an enolate.

-

Nucleophilic Acyl Substitution: The enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the displacement of an ethoxide ion.

-

Intramolecular Cyclization: The newly formed β-dicarbonyl compound undergoes an intramolecular nucleophilic attack from one of the phenolic hydroxyl groups onto the ketone carbonyl.

-

Dehydration: Subsequent dehydration leads to the formation of the aromatic chromone ring.

The choice of sodium ethoxide as the base is crucial as it is compatible with the ethyl ester functionality and promotes the desired condensation reaction. The reaction is typically carried out in an alcoholic solvent like absolute ethanol.[7]

Stage 2: Synthesis of this compound

This stage involves the coupling of two molecules of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate with a three-carbon bridging unit, typically derived from either 1,3-dibromo-2-propanol or epichlorohydrin.[7] This reaction proceeds via a Williamson ether synthesis mechanism.

Mechanism (using 1,3-dibromo-2-propanol):

-

Deprotonation: A base, often an alkali metal alkoxide, deprotonates the remaining phenolic hydroxyl group of the chromone intermediate, forming a phenoxide ion.

-

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromo-2-propanol in a sequential manner, displacing the bromide ions.

The use of a slight excess of the chromone intermediate relative to the linking agent can help to ensure that the reaction goes to completion and minimizes the formation of mono-substituted byproducts.[7] The reaction temperature and time are critical parameters that need to be carefully controlled to optimize the yield.[7]

Stage 3: Saponification of this compound to Cromolyn Sodium

The final step is the hydrolysis of the two ethyl ester groups of this compound to the corresponding carboxylates, followed by salt formation with sodium hydroxide.[6]

Mechanism:

-

Nucleophilic Acyl Substitution: Hydroxide ions from sodium hydroxide attack the electrophilic carbonyl carbons of the ethyl esters.

-

Elimination: This is followed by the elimination of ethoxide ions, forming the carboxylate anions.

-

Proton Transfer: The ethoxide ions are protonated by the solvent (typically a mixture of ethanol and water).

-

Salt Formation: The resulting dicarboxylic acid is neutralized by the excess sodium hydroxide to form the disodium salt, cromolyn sodium.

The product is then typically purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final high-purity cromolyn sodium.[5]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available equipment.

Protocol for the Synthesis of Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate

-

To a reaction vessel equipped with a stirrer and a thermometer, add 2,6-dihydroxyacetophenone, diethyl oxalate, sodium ethoxide, and absolute ethanol.[7]

-

Heat the reaction mixture to approximately 80-90°C and maintain this temperature for 2-6 hours with continuous stirring.[7]

-

After the reaction is complete, evaporate the ethanol and excess diethyl oxalate under reduced pressure.

-

The resulting residue is the crude ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester.

Figure 2: Workflow for the synthesis of the chromone intermediate.

Protocol for the Synthesis of this compound

-

To the crude ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, add either 1,3-dibromo-2-propanol or epichlorohydrin and an alcohol solvent such as isopropanol.[7]

-

Heat the mixture to a temperature between 50-100°C for 4-15 hours under alkaline conditions.[7]

-

Upon completion, the crude this compound is obtained.

-

Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure this compound.[7]

Protocol for the Synthesis of Cromolyn Sodium

-

Suspend the purified this compound in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for a specified period to ensure complete hydrolysis.[6]

-

Cool the reaction mixture to allow the cromolyn sodium to precipitate.

-

Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

-

Further purification can be achieved by recrystallization from an ethanol-water mixture.[5]

Data Presentation and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by appropriate analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Spectroscopic Data (¹H NMR) |

| Ethyl 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate | C₁₂H₁₀O₅ | 234.21 | Signals corresponding to the aromatic protons of the chromone ring, the ethyl ester protons, and the phenolic hydroxyl proton. |

| This compound | C₂₇H₂₄O₁₁ | 524.47 | Signals for the two symmetrical chromone moieties, the linking 2-hydroxypropyl group, and the two ethyl ester groups.[8][9] |

| Cromolyn Sodium | C₂₃H₁₄Na₂O₁₁ | 512.33 | Characteristic signals for the aromatic protons of the chromone rings, the protons of the linking bridge, and the absence of ethyl ester signals.[7] |

Conclusion

The synthetic route to cromolyn sodium via the this compound precursor offers a reliable and high-yielding alternative to traditional methods. The key to this improved efficiency lies in the strategic protection of one of the phenolic hydroxyl groups in the initial stages, which effectively prevents the formation of undesirable polymeric byproducts. This guide has provided a detailed, step-by-step protocol, grounded in mechanistic principles, to facilitate the successful laboratory synthesis of this important anti-allergic drug. The provided experimental procedures and characterization data serve as a robust framework for researchers and drug development professionals.

References

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 3. macsenlab.com [macsenlab.com]

- 4. Disodium Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN112375058A - Preparation method of this compound and sodium cromoglycate - Google Patents [patents.google.com]

- 8. This compound | TRC-D444130-100MG | LGC Standards [lgcstandards.com]

- 9. pschemicals.com [pschemicals.com]

The Role of Diethyl Cromoglycate in Inhibiting Histamine Release: A Technical Guide

Introduction

Diethyl cromoglycate, more commonly known as disodium cromoglycate (DSCG) or cromolyn sodium, has long been a cornerstone in the management of allergic conditions.[1][2] Its therapeutic efficacy is primarily attributed to its ability to inhibit the release of histamine and other inflammatory mediators from mast cells.[1][2][3] This technical guide provides an in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the role of this compound in stabilizing mast cells and preventing histamine release. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of mast cell biology and the development of novel anti-allergic therapies.

A note on nomenclature: The term "this compound" is used in the context of the synthesis of cromolyn sodium.[1] In biological and clinical literature, the active compound is predominantly referred to as disodium cromoglycate or cromolyn sodium. For the purpose of this guide, these terms will be used interchangeably to refer to the same active molecule.

Mechanism of Action: Stabilizing the Mast Cell

The principal mechanism by which disodium cromoglycate exerts its anti-allergic effect is through the stabilization of mast cell membranes, thereby preventing their degranulation and the subsequent release of pre-formed mediators, most notably histamine.[3][4]

Inhibition of Calcium Influx

A critical step in the activation of mast cells and the release of histamine is an increase in intracellular calcium concentration.[2] Disodium cromoglycate is believed to act by interfering with the antigen-stimulated calcium transport across the mast cell membrane.[3] By inhibiting this calcium influx, it prevents the downstream signaling events that lead to the fusion of histamine-containing granules with the cell membrane and their subsequent exocytosis.

Signaling Pathways in Mast Cell Degranulation and Inhibition by Disodium Cromoglycate

The IgE-mediated degranulation of mast cells is a complex signaling cascade initiated by the cross-linking of FcεRI receptors on the mast cell surface by an allergen. This event triggers a series of intracellular phosphorylation events, ultimately leading to histamine release. The following diagram illustrates this pathway and the proposed point of intervention for disodium cromoglycate.

Quantitative Efficacy of Disodium Cromoglycate in Histamine Release Inhibition

The inhibitory effect of disodium cromoglycate on histamine release has been quantified in numerous in vitro and in vivo studies. The efficacy can vary depending on the mast cell type, the stimulus used for degranulation, and the experimental conditions.

Data from In Vitro Studies

The following tables summarize the quantitative data on the inhibition of histamine release by disodium cromoglycate from various sources.

Table 1: Inhibition of Histamine Release from Human Mast Cells

| Mast Cell Source | Stimulus | DSCG Concentration | % Inhibition of Histamine Release | Reference |

| Bronchoalveolar Lavage (BAL) | Anti-IgE | 10 µM | 50.1% (maximum inhibition) | [5] |

| Bronchoalveolar Lavage (BAL) | Anti-IgE | 100 µM | Significant inhibition (P < 0.002) | [5] |

| Bronchoalveolar Lavage (BAL) | Anti-IgE | 1 mM | Significant inhibition (P < 0.02) | [5] |

| Dispersed Lung | Anti-IgE | 100-1000 µM | < 35% | [6] |

| Lung and Tonsillar | Not specified | 1000 µM | Significant inhibition | [7] |

| Skin | Antigen | 10-200 µM | No consistent effect | [8][9] |

Table 2: Inhibition of Histamine Release from Rat Mast Cells

| Mast Cell Source | Stimulus | DSCG Concentration | % Inhibition of Histamine Release | Reference |

| Peritoneal | Compound 48/80 | Not specified | Reduces disruption | [10] |

| Peritoneal | Immunological | 10⁻⁵ - 10⁻³ M | Dose-dependent inhibition | [11] |

| Peritoneal | Compound 48/80 | Not specified | Less potent inhibition than immunological | [11] |

Experimental Protocols for Assessing Histamine Release Inhibition

The evaluation of mast cell stabilizers like disodium cromoglycate relies on robust and reproducible in vitro assays. Below is a generalized protocol for assessing the inhibition of histamine release from rat peritoneal mast cells, a commonly used model system.

Materials and Reagents

-

Male Sprague-Dawley rats

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Collagenase

-

Hyaluronidase

-

HEPES buffer

-

Disodium cromoglycate

-

Stimulating agent (e.g., Compound 48/80, anti-IgE antibody)

-

Histamine standards

-

Reagents for histamine quantification (e.g., o-phthaldialdehyde for fluorometric assay, or ELISA kit)

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro histamine release assay.

Detailed Methodological Steps

-

Isolation of Rat Peritoneal Mast Cells:

-

Euthanize a male Sprague-Dawley rat and inject 10-15 mL of HBSS containing heparin into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and collect it in a centrifuge tube.

-

Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.

-

Resuspend the cell pellet in fresh HBSS and purify the mast cells using a density gradient centrifugation method (e.g., with Percoll).

-

Wash the purified mast cells and resuspend them in a suitable buffer (e.g., HBSS with BSA and HEPES) at a concentration of 1-2 x 10⁶ cells/mL.

-

-

Preparation of Disodium Cromoglycate Solution:

-

Prepare a stock solution of disodium cromoglycate in the assay buffer. Further dilutions should be made fresh on the day of the experiment. Aqueous formulations of sodium cromoglycate are well-described.[12]

-

-

Histamine Release Assay:

-

In microcentrifuge tubes, add the mast cell suspension.

-

Add varying concentrations of disodium cromoglycate to the respective tubes and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate histamine release by adding the stimulating agent (e.g., Compound 48/80 at a final concentration of 0.5-1 µg/mL).

-

Include control tubes for spontaneous release (buffer only), maximum release (cells lysed with Triton X-100 or by sonication), and a positive control (stimulant without disodium cromoglycate).

-

Incubate for 10-30 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice.

-

Centrifuge the tubes at a higher speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant for histamine analysis.

-

-

Quantification of Histamine:

-

Histamine in the supernatant can be quantified using various methods, such as a fluorometric assay using o-phthaldialdehyde or a commercially available Histamine ELISA kit.[4][13][14]

-

Prepare a standard curve using known concentrations of histamine.

-

Calculate the percentage of histamine release for each sample relative to the maximum release control, after subtracting the spontaneous release.

-

The percentage inhibition of histamine release by disodium cromoglycate can then be calculated by comparing the release in the presence and absence of the drug.

-

Conclusion

Disodium cromoglycate remains a significant tool in the study of mast cell biology and the management of allergic diseases. Its primary role in inhibiting histamine release is well-established, with a mechanism centered on the stabilization of mast cells through the inhibition of calcium influx. The quantitative data, though variable across different mast cell populations and stimuli, consistently demonstrates its inhibitory capacity. The experimental protocols outlined in this guide provide a framework for the continued investigation of disodium cromoglycate and the development of novel mast cell stabilizers. Further research to fully elucidate the molecular targets of disodium cromoglycate will undoubtedly open new avenues for therapeutic intervention in allergic and inflammatory conditions.

References

- 1. CN112375058A - Preparation method of this compound and sodium cromoglycate - Google Patents [patents.google.com]

- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 3. Disodium Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neogen.com [neogen.com]

- 5. Human mast cells recovered by bronchoalveolar lavage: their morphology, histamine release and the effects of sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of disodium cromoglycate on antigen-evoked histamine release from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of disodium cromoglycate on antigen-evoked histamine release from human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of disodium cromoglycate on rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of rat peritoneal mast cell exocytosis by frusemide: a study with different secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0587264B1 - Aqueous pharmaceutical formulations of sodium cromoglycate - Google Patents [patents.google.com]

- 13. sceti.co.jp [sceti.co.jp]

- 14. novamedline.com [novamedline.com]

Investigating the mast cell stabilizing properties of Diethyl cromoglycate

An In-Depth Technical Guide for Investigating the Mast Cell Stabilizing Properties of Diethyl Cromoglycate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the mast cell stabilizing properties of this compound (DEC). Moving beyond a simple recitation of methods, this document elucidates the rationale behind experimental choices, establishes self-validating protocols, and grounds its claims in established scientific literature.

Introduction: The Mast Cell as a Therapeutic Target

Mast cells are critical effector cells in the immune system, primarily known for their role in allergic reactions and anaphylaxis[1][2]. Residing in tissues that form barriers to the external environment, such as the skin, lungs, and gastrointestinal tract, they act as sentinels. Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE), mast cells undergo degranulation—a rapid exocytotic process that releases a potent cocktail of pre-formed inflammatory mediators, including histamine, proteases (e.g., tryptase), and β-hexosaminidase[1][3]. This initial response is followed by the de novo synthesis of lipid mediators and cytokines, which perpetuate the inflammatory cascade[4].

Given their central role in Type I hypersensitivity reactions, stabilizing mast cells to prevent their degranulation is a cornerstone therapeutic strategy for managing allergic diseases[5][6]. This compound, a derivative of the well-established mast cell stabilizer Disodium cromoglycate (DSCG), presents a promising candidate for investigation[7][8]. DSCG is thought to function by altering cellular chloride channels, which in turn prevents the influx of extracellular calcium required for degranulation[4][9]. This guide outlines a logical, multi-tiered experimental approach to determine if this compound shares this mechanism and to quantify its efficacy.

Hypothesized Mechanism of Action: An Evidence-Based Starting Point

This compound is structurally related to DSCG, a compound used prophylactically in the management of bronchial asthma[7][8]. The primary mechanism of DSCG involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators[7][10]. It is hypothesized that DEC functions similarly.

The canonical mast cell activation pathway begins with an antigen cross-linking IgE bound to the high-affinity FcεRI receptor on the cell surface[3]. This event initiates a complex intracellular signaling cascade involving protein tyrosine kinases like Lyn and Fyn[11][12]. This cascade culminates in the activation of Phospholipase Cγ (PLCγ), which generates inositol 1,4,5-trisphosphate (IP3)[2][3]. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium[2]. This initial release is critical as it activates store-operated calcium entry (SOCE), a process that allows for a sustained influx of extracellular calcium, which is the ultimate trigger for the fusion of granular membranes with the plasma membrane and the release of mediators[2][13][14].

DSCG is believed to interrupt this sequence by modulating chloride ion channels[4][9][15]. The resulting change in membrane potential and ion flux is thought to indirectly inhibit the sustained calcium influx necessary for degranulation. Our investigation into this compound will, therefore, focus not only on quantifying the inhibition of degranulation but also on directly assessing its impact on calcium mobilization.

Caption: Hypothesized signaling pathway of mast cell activation and points of inhibition.

Experimental Framework: A Validated Approach

To thoroughly characterize the mast cell stabilizing activity of this compound, a multi-step experimental workflow is proposed. This workflow begins with a robust screening assay to quantify degranulation, followed by mechanistic studies to probe the underlying mode of action, and includes essential controls for cytotoxicity.

Caption: Overall experimental workflow for evaluating this compound.

Primary Efficacy Screening: The β-Hexosaminidase Degranulation Assay

The release of the enzyme β-hexosaminidase is an excellent and widely accepted surrogate for histamine release and overall mast cell degranulation, as both are stored in and released from the same secretory granules[1][16]. This assay is robust, amenable to a 96-well plate format, and highly quantifiable[1][5]. The Rat Basophilic Leukemia (RBL-2H3) cell line is the model of choice for initial screening due to its stability, ease of culture, and well-characterized response to IgE-mediated stimulation[1][5][16].

Protocol 3.1: β-Hexosaminidase Assay using RBL-2H3 Cells

Rationale: This protocol is designed to quantify the dose-dependent inhibition of IgE-mediated degranulation by this compound. Including a known stabilizer (DSCG) provides a positive control for assay performance, while vehicle and total lysis controls are essential for accurate data normalization.

Materials:

-

RBL-2H3 cells

-

MEM culture medium with 15% FBS, 1% Penicillin-Streptomycin

-

Anti-DNP mouse IgE

-

Tyrode's Buffer (pH 7.4)

-

DNP-human serum albumin (DNP-HSA)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop Buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

-

Triton X-100 (0.2-0.5%)

-

This compound (DEC) and Disodium cromoglycate (DSCG)

-

96-well flat-bottom cell culture plates

Step-by-Step Procedure:

-

Cell Seeding & Sensitization (Day 1):

-

Cell Treatment (Day 2):

-

Gently wash the sensitized cells twice with pre-warmed Tyrode's Buffer to remove unbound IgE[5].

-

Prepare serial dilutions of this compound and Disodium cromoglycate (positive control) in Tyrode's Buffer. Also prepare a vehicle control (buffer with the same solvent concentration, e.g., DMSO, as the highest drug concentration).

-

Add 50 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes[5].

-

-

Stimulation & Degranulation:

-

Prepare a solution of DNP-HSA antigen at 100-200 ng/mL in Tyrode's Buffer[5][17].

-

To trigger degranulation, add 50 µL of the DNP-HSA solution to all wells except the "Spontaneous Release" (vehicle) and "Total Release" controls.

-

For the "Total Release" control wells, add 50 µL of 0.5% Triton X-100 to lyse the cells completely[5].

-

-

Enzyme Assay:

-

To stop the degranulation reaction, place the plate on ice or centrifuge at 400 x g for 5 minutes at 4°C[5].

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the pNAG substrate solution to each well containing the supernatant[5].

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the enzymatic reaction by adding 150-200 µL of Stop Buffer to each well[5][17].

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis & Interpretation: The percentage of degranulation is calculated using the following formula[18]:

% Degranulation = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100

Plot the percent inhibition (relative to the vehicle control) against the log concentration of this compound to determine the IC₅₀ value.

| Parameter | Description | Expected Outcome for an Effective Stabilizer |

| Spontaneous Release | Absorbance from wells with vehicle only (no antigen). Represents baseline enzyme leakage. | Low absorbance, typically <5% of Total Release. |

| Total Release | Absorbance from wells with detergent (Triton X-100). Represents 100% degranulation. | Highest absorbance value, sets the upper limit. |

| Vehicle + Antigen | Absorbance from wells with vehicle and antigen. Represents maximum stimulated degranulation. | High absorbance, significantly above Spontaneous Release. |

| DEC/DSCG + Antigen | Absorbance from wells with compound and antigen. | Dose-dependent decrease in absorbance compared to Vehicle + Antigen. |

| IC₅₀ Value | Concentration of DEC that inhibits 50% of mast cell degranulation. | A lower IC₅₀ value indicates higher potency. |

Mechanistic Investigation: Calcium Influx Assay

To test the hypothesis that DEC acts by inhibiting calcium influx, a direct measurement of intracellular calcium concentration ([Ca²⁺]i) is necessary. This is achieved by loading cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, and monitoring fluorescence changes in real-time following antigen stimulation[2][14].

Protocol 3.2: Fluorescent Calcium Influx Assay

Rationale: This protocol directly visualizes and quantifies the effect of DEC on the sustained calcium influx that is essential for degranulation. A reduction in the peak or sustained phase of the calcium signal in the presence of DEC would provide strong evidence for its mechanism of action.

Materials:

-

Sensitized RBL-2H3 cells (prepared as in Protocol 3.1)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Calcium-containing and Calcium-free buffer solutions

-

Fluorescence plate reader or microscope with live-cell imaging capabilities

Step-by-Step Procedure:

-

Cell Preparation:

-

Use cells sensitized with IgE overnight, either in a 96-well plate or on glass-bottom dishes suitable for microscopy.

-

Wash cells gently with a suitable buffer (e.g., Tyrode's Buffer).

-

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in buffer.

-

Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Compound Incubation:

-

Add buffer containing the desired concentrations of DEC, DSCG, or vehicle control to the cells.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Fluorescence Measurement:

-

Place the plate or dish in the fluorescence reader or on the microscope stage.

-

Begin recording baseline fluorescence (Excitation ~488 nm, Emission ~520 nm).

-

After establishing a stable baseline, add the DNP-HSA antigen to stimulate the cells.

-

Continue recording the fluorescence signal for several minutes to capture both the initial peak (release from internal stores) and the sustained plateau (extracellular influx)[2].

-

Data Analysis & Interpretation: Analyze the fluorescence intensity over time. A typical response shows a sharp, transient peak followed by a sustained plateau. The key parameter to assess is the height and duration of this plateau, which represents store-operated calcium entry[14]. An effective inhibitor like DEC is expected to significantly reduce the amplitude of this sustained phase.

| Treatment Group | Expected [Ca²⁺]i Profile | Interpretation |

| Vehicle + Antigen | Sharp initial peak followed by a high, sustained plateau. | Normal IgE-mediated calcium mobilization. |

| DEC + Antigen | Normal or slightly reduced initial peak, but a significantly suppressed or absent sustained plateau. | DEC inhibits store-operated calcium entry, consistent with the hypothesized mechanism. |

| No Antigen | Stable, low baseline fluorescence. | No activation, no calcium signal. |

Essential Control: Cytotoxicity Assay

A critical self-validating step is to ensure that the observed inhibition of degranulation is not simply a result of cell death. A compound that is cytotoxic will also prevent mediator release. The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of this cytosolic enzyme from cells with damaged plasma membranes[19].

Protocol 3.3: LDH Cytotoxicity Assay

Rationale: This protocol serves as a crucial control to differentiate true mast cell stabilization from non-specific cytotoxicity. The assay should be run in parallel with the degranulation assay, using the same cell density and compound concentrations.

Procedure:

-

Plate and treat cells with DEC and controls exactly as described in Protocol 3.1, steps 1 and 2.

-

Do not add the DNP-HSA antigen. Incubate the cells for the same total duration as the degranulation experiment (e.g., 30 min pre-incubation + 30 min stimulation time = 60 min total).

-

Include a "Maximum LDH Release" control by adding a lysis solution (provided in commercial kits, often Triton X-100) to designated wells.

-

Centrifuge the plate and transfer supernatants to a new plate.

-

Perform the LDH enzymatic assay according to the manufacturer's instructions, which typically involves adding a substrate/cofactor mix and measuring absorbance changes.

-

Calculate percent cytotoxicity relative to the maximum release control.

Interpretation: this compound should show minimal to no cytotoxicity at the concentrations where it effectively inhibits degranulation. If significant cytotoxicity is observed, the results from the degranulation assay may be confounded and should be interpreted with caution.

Conclusion and Future Directions

This guide provides a robust, logical, and technically sound framework for the comprehensive evaluation of this compound as a mast cell stabilizer. By integrating a primary efficacy assay with a mechanistic calcium influx study and essential cytotoxicity controls, researchers can generate a high-confidence dataset.

Positive results from this workflow—demonstrating potent, non-cytotoxic inhibition of degranulation via suppression of calcium influx—would strongly support the continued development of this compound. Subsequent studies could involve more complex models, such as primary human mast cells (e.g., LAD2 or human lung mast cells)[20], and in vivo models of allergic inflammation to confirm its therapeutic potential.

References

- 1. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Mast cell desensitization inhibits calcium flux and aberrantly remodels actin [jci.org]

- 4. 25 Mast Cell Stabilizers | Ento Key [entokey.com]

- 5. benchchem.com [benchchem.com]

- 6. mastocytosis.ca [mastocytosis.ca]

- 7. This compound | 16150-45-1 | Benchchem [benchchem.com]

- 8. This compound | 16150-45-1 [chemicalbook.com]

- 9. Immunologically activated chloride channels involved in degranulation of rat mucosal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mast cell stabilizer sodium cromoglycate reduces histamine release and status epilepticus-induced neuronal damage in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular signaling pathways in IgE-dependent mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1 | PLOS One [journals.plos.org]

- 14. Calcium Influx of Mast Cells Is Inhibited by Aptamers Targeting the First Extracellular Domain of Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of chloride ions in histamine secretion from mast cells - UCL Discovery [discovery.ucl.ac.uk]

- 16. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]

- 20. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Calcium Influx Inhibition by Diethyl Cromoglycate

Abstract

Diethyl cromoglycate (sodium cromoglicate), a synthetic derivative of khellin, has been a cornerstone in the prophylactic treatment of allergic asthma and other mast cell-mediated disorders for decades.[1] Traditionally described as a "mast cell stabilizer," its primary mechanism of action is the inhibition of inflammatory mediator release, such as histamine and leukotrienes, following an allergic stimulus.[1][2][3][4] A critical event triggering this degranulation is the influx of extracellular calcium (Ca²⁺).[5][6] This guide provides a comprehensive technical overview of the core mechanism of this compound: the inhibition of calcium influx. We will explore the molecular underpinnings of this inhibition, detail robust experimental protocols for its validation, and discuss the broader implications for researchers and drug development professionals.

Introduction: The Central Role of Calcium in Cellular Activation

Calcium ions (Ca²⁺) are arguably the most versatile second messengers in cellular signaling, orchestrating a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation.[7][8] In immune cells, particularly mast cells, a rapid and sustained increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is the pivotal trigger for degranulation—the process of releasing potent inflammatory mediators that drive the allergic response.[5][6]

This compound (DSCG) exerts its therapeutic effect by intervening at this crucial juncture.[1][4] While historically its action was attributed broadly to "mast cell stabilization," it is now understood that this stabilization is achieved, at least in part, by modulating the permeability of the cell membrane to calcium ions, thereby preventing the requisite surge in [Ca²⁺]i.[2][6][9][10] Understanding this mechanism is not only key to appreciating the pharmacology of DSCG but also provides a valuable framework for the development of novel inhibitors targeting calcium signaling pathways.

The Core Mechanism: How this compound Inhibits Calcium Influx

The precise molecular mechanism of DSCG's action has been a subject of extensive research. While it is not a classical broad-spectrum calcium channel blocker in the vein of dihydropyridines[11], evidence points towards a more nuanced interaction with specific calcium entry pathways.

The Classical View: Mast Cell Degranulation Pathway

In mast cells, the canonical allergic response begins when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the cell surface. This event initiates a signaling cascade that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate ORAI1 channels.[12] The opening of these channels facilitates a sustained influx of extracellular Ca²⁺, a process known as Store-Operated Calcium Entry (SOCE).[12][13][14][15] This sustained elevation in [Ca²⁺]i is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine and other mediators.

DSCG is proposed to inhibit this process by blocking the calcium influx that follows the initial stimulus.[5][6][9][10] This prevents the intracellular calcium concentration from reaching the threshold required for degranulation.

Caption: Mast cell degranulation pathway and the inhibitory action of this compound.

Beyond Mast Cells: Neuronal and Other Actions

While its fame was built on mast cell stabilization, DSCG's effects are not confined to this cell type. It has been shown to inhibit responses in sensory C fibers and may modulate the release of mediators from T cells.[2] Furthermore, its potential to inhibit calcium influx could have implications for neuronal function, as voltage-sensitive calcium channels are critical for processes like neurotransmitter release.[16] Some studies suggest DSCG may inhibit certain neuronal calcium channels, although this is not its primary therapeutic action.[17][18] This broader activity suggests that while the clinical application of DSCG is focused, its core mechanism of calcium modulation could be relevant in various pathological contexts.

Experimental Validation: A Practical Guide

Verifying and quantifying the inhibition of calcium influx by this compound requires robust and well-controlled experimental setups. Here, we detail two gold-standard methodologies.

Method 1: Fluorometric Calcium Imaging

This is a widely used, high-throughput method to measure changes in [Ca²⁺]i in populations of living cells.[19][20][21] The principle relies on cell-permeable fluorescent dyes, like Fura-2 AM, that exhibit a shift in their excitation or emission spectrum upon binding to Ca²⁺.[7]

3.1.1. Assay Principle & Causality

Fura-2 AM is an acetoxymethyl (AM) ester derivative of the Fura-2 dye.[7] The AM ester group renders the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now-impermeable Fura-2 molecule.[7] Fura-2 is a ratiometric indicator, meaning its fluorescence properties change upon binding calcium. Specifically, Ca²⁺-bound Fura-2 has an excitation peak at ~340 nm, while Ca²⁺-free Fura-2 has an excitation peak at ~380 nm; both forms emit light at ~510 nm.[19] By measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm, one can determine the [Ca²⁺]i, largely independent of variables like dye concentration or cell thickness.[19] This ratiometric property provides a self-validating system for accurate quantification.

3.1.2. Detailed Experimental Protocol

-

Cell Preparation:

-

Seed cells (e.g., RBL-2H3 mast cell line) onto black, clear-bottom 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the experiment.[19]

-

Culture overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading buffer. A typical buffer is Hanks' Balanced Salt Solution (HBSS) with calcium, magnesium, and 20 mM HEPES.

-

Prepare a 2X Fura-2 AM working solution in the loading buffer (final concentration typically 2-5 µM). To aid in dye solubilization, an equal volume of 20% pluronic acid F-127 can be added.

-

Aspirate the culture medium from the wells and wash once with loading buffer.

-

Add 100 µL of the 2X Fura-2 AM working solution to each well.

-

Incubate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Incubation & Measurement:

-

Wash the cells twice with loading buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

-

Prepare serial dilutions of this compound in loading buffer. Add the desired concentrations to the appropriate wells. Include a vehicle control (buffer only).

-

Incubate with the compound for 15-30 minutes.

-

Place the plate in a fluorescence microplate reader capable of dual-excitation measurements.

-

Set the reader to record the fluorescence ratio (Emission at 510 nm from Excitation at 340 nm / Emission at 510 nm from Excitation at 380 nm).

-

Establish a stable baseline reading for 1-2 minutes.

-

Using an automated injector, add a cell stimulus (e.g., Thapsigargin to induce store depletion, followed by addition of extracellular CaCl₂ to measure SOCE, or an IgE-crosslinking antigen).

-

Continue recording the fluorescence ratio for 5-10 minutes to capture the full calcium response.

-

-

Data Analysis & Controls:

-

Normalization: Normalize the data by dividing the ratio at each time point (F/F₀) by the average baseline ratio before stimulation.

-

Quantification: The peak response or the area under the curve (AUC) can be used to quantify the calcium influx.

-

IC₅₀ Determination: Plot the response (e.g., peak F/F₀) against the log concentration of this compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Controls:

-

Negative Control: Vehicle-treated, stimulated cells (represents 100% response).

-

Positive Control: Cells treated with a known potent SOCE inhibitor like Synta66 or ML-9.[13][14]

-

Cell Viability: A separate assay (e.g., CellTiter-Glo®) should be run with the same compound concentrations to ensure the observed inhibition is not due to cytotoxicity.

-

-

Caption: Experimental workflow for a fluorometric calcium influx assay.

Method 2: Whole-Cell Patch-Clamp Electrophysiology

For a direct, high-fidelity analysis of ion channel activity, the whole-cell patch-clamp technique is the gold standard.[22][23][24] This method allows for the direct measurement of ionic currents flowing across the cell membrane in response to specific stimuli, providing unparalleled resolution of a compound's effect on channel function.

3.2.1. Assay Principle & Causality

In the whole-cell configuration, a glass micropipette with a tip diameter of ~1 µm is sealed onto the plasma membrane of a single cell.[23][24] A brief application of suction ruptures the membrane patch, establishing electrical and molecular access to the cell's interior.[22][23] Using a voltage-clamp amplifier, the membrane potential is held constant, and the current required to maintain this voltage is measured.[25] This current is equal in magnitude and opposite in sign to the current flowing through the ion channels. This allows for the direct measurement of channel activity, such as the Calcium Release-Activated Calcium (CRAC) current (Icrac), which is mediated by ORAI channels.

3.2.2. Simplified Protocol Outline

-

Solution Preparation:

-

External Solution: Contains physiological concentrations of ions, including CaCl₂, but lacks Ca²⁺-store depleting agents.

-

Pipette (Internal) Solution: Contains a Ca²⁺ chelator like BAPTA or EGTA to passively deplete ER stores upon establishing the whole-cell configuration, thereby activating Icrac.

-

-

Cell Preparation: Cells are plated on glass coverslips suitable for microscopy.

-

Recording Procedure:

-

A coverslip is placed in the recording chamber on an inverted microscope and perfused with the external solution.

-

A glass micropipette filled with the internal solution is guided to a target cell using a micromanipulator.

-

A gigaohm seal (a high-resistance seal between the pipette and membrane) is formed.

-

The membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped, typically at a holding potential where voltage-gated channels are inactive.

-

Icrac develops over several minutes as the internal solution diffuses into the cell and depletes the ER stores.

-

Once a stable current is established, the external solution containing this compound is perfused over the cell.

-

-

Data Analysis & Controls:

-

The amplitude of the inward current before and after drug application is measured.

-

The percentage of inhibition is calculated. By testing multiple concentrations, a dose-response curve can be generated.

-

Controls: A vehicle control perfusion is essential to account for any current "rundown" over time. A known blocker is used as a positive control.

-

Data Presentation & Interpretation

To facilitate clear interpretation and comparison, quantitative data should be summarized in a structured format.

| Parameter | Cell Type | Method | Stimulus | IC₅₀ (µM) | Source |

| Ca²⁺ Influx Inhibition | Rat Peritoneal Mast Cells | Histamine Release Assay | Compound 48/80 | ~10-30 | Fictional Example |

| Icrac Inhibition | RBL-2H3 Cells | Patch-Clamp | Passive Store Depletion | ~25 | Fictional Example |

| SOCE Inhibition | Jurkat T-Cells | Fura-2 Imaging | Thapsigargin | ~50 | Fictional Example |

Note: The IC₅₀ values presented are illustrative. Actual values may vary significantly based on the specific cell type, stimulus, and experimental conditions.

Conclusion and Future Directions

This compound serves as a classic example of a therapeutic agent that functions by inhibiting a critical calcium influx pathway.[5] Its mechanism, centered on the prevention of the Ca²⁺ surge required for mast cell degranulation, has provided relief for countless patients with allergic asthma.[1][2] The experimental protocols detailed herein—fluorometric imaging and patch-clamp electrophysiology—provide a robust framework for researchers to investigate this mechanism and to screen for novel compounds targeting similar pathways.

While DSCG is well-established, its precise molecular binding site remains an area of active investigation.[2][6] Future research focusing on identifying its direct protein interactors within the SOCE machinery could pave the way for the development of next-generation inhibitors with improved potency and specificity, not only for allergic diseases but potentially for other pathologies driven by aberrant calcium signaling.[14][26]

References

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. macsenlab.com [macsenlab.com]

- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 8. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 13. Inhibition of Store-Operated Calcium Entry Protects Endothelial Progenitor Cells from H2O2-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]

- 15. Store operated calcium entry is altered by the inhibition of receptors tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antagonists of neuronal calcium channels: structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells [biomolther.org]

- 18. Frontiers | Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH [frontiersin.org]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 24. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 25. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 26. Small-molecule inhibitors of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Diethyl cromoglycate in allergic response models

An In-Depth Technical Guide to the Biological Activity of Diethyl Cromoglycate in Allergic Response Models

Introduction: Intercepting the Allergic Cascade

Type I hypersensitivity reactions, the immunological basis for conditions like allergic asthma and rhinitis, are orchestrated by a complex interplay of immune cells and inflammatory mediators. At the heart of this cascade lies the mast cell, a granulated sentinel cell that, upon encountering an allergen, releases a potent arsenal of molecules such as histamine, leukotrienes, and prostaglandins.[1] This degranulation event triggers the immediate symptoms of an allergic reaction. For decades, therapeutic strategies have aimed to intercept this process. Among the pioneering drugs in this field is sodium cromoglycate (cromolyn), a compound known for its ability to stabilize mast cells and prevent mediator release.[2][3]

This technical guide focuses on This compound (DEC) , a derivative of cromoglicic acid and a close relative of cromolyn sodium.[4][5] As the diethyl ester of the parent acid, DEC possesses distinct physicochemical properties that may influence its biological activity and pharmacokinetic profile.[4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the experimental models and methodologies used to characterize the biological activity of this compound. We will dissect the core mechanism of action, detail validated in vitro and in vivo protocols, and explain the causality behind experimental choices, offering a field-proven perspective on evaluating this class of mast cell stabilizers.

Molecular Profile and Core Mechanism of Action

This compound (C₂₇H₂₄O₁₁) is structurally distinguished from its more widely known counterpart, cromolyn sodium, by the presence of two ethyl ester groups in place of the sodium carboxylates.[5][6] This modification increases the lipophilicity of the molecule, a factor that can significantly alter its absorption, distribution, and cellular interactions.[4]

The primary biological activity of DEC is its function as a mast cell stabilizer.[4] Its mechanism is not based on receptor antagonism but on the prevention of the degranulation process itself. When an allergen cross-links Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the mast cell surface, it initiates a complex intracellular signaling cascade.[7][8] This cascade involves the activation of tyrosine kinases like Lyn and Syk, leading to the phosphorylation of downstream targets and a rapid increase in intracellular calcium concentration, which is the ultimate trigger for the fusion of granular membranes with the cell membrane and the release of pre-formed mediators.[7]

This compound acts to inhibit this sequence of events. It is understood to prevent the release of histamine and slow-reacting substance of anaphylaxis (SRS-A) by inhibiting the influx of calcium ions that is essential for degranulation.[4] Research on cromolyn has pointed to the existence of a specific "cromoglycate-binding protein" on the surface of basophils and mast cells, which may be a component of the cell's calcium gate.[9] It is highly probable that DEC interacts with this or a similar target to exert its stabilizing effect.

References

- 1. criver.com [criver.com]

- 2. The pharmacology of sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 16150-45-1 | Benchchem [benchchem.com]

- 5. This compound | 16150-45-1 [chemicalbook.com]

- 6. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Basophil variants with impaired cromoglycate binding do not respond to an immunological degranulation stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl Cromoglycate: A Technical Guide on the Inhibition of Inflammatory Mediator Release

For Researchers, Scientists, and Drug Development Professionals